molecular formula C11H16N2O2 B1275666 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-71-5

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1275666
CAS No.: 383135-71-5
M. Wt: 208.26 g/mol
InChI Key: NBOGVHMDHFRKEC-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a morpholine ring attached to a pyrrole ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-(morpholin-4-yl)ethylamine with pyrrole-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors could also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with various biological molecules, while the pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Morpholin-4-yl-ethyl)-phenylamine: Similar structure with a phenyl ring instead of a pyrrole ring.

    2-(Morpholin-4-yl)ethylamine: Lacks the aldehyde group and pyrrole ring, making it less complex.

    1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a morpholine ring and a pyrrole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10-11-2-1-3-13(11)5-4-12-6-8-15-9-7-12/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGVHMDHFRKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403309
Record name 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383135-71-5
Record name 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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